Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-[(5-bromothiophene-2-carbonyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S2/c1-17(2)8-9-12(16(23)24-5)15(26-13(9)18(3,4)21-17)20-14(22)10-6-7-11(19)25-10/h6-7,21H,8H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOYUTRHELCKRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that incorporates various functional groups known for their biological activity. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Bromothiophene moiety : Known for its potential in medicinal chemistry.
- Tetrahydrothieno-pyridine core : Associated with various pharmacological activities.
- Carboxamide and carboxylate groups : Important for biological interactions.
Chemical Formula
Molecular Weight
The molecular weight of the compound is approximately 436.43 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the carboxamide group suggests potential inhibition of various enzymes, particularly kinases involved in cancer and inflammatory pathways.
- Receptor Interaction : The structural components may facilitate binding to specific receptors, influencing signal transduction pathways.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological effects:
- Anticancer Activity : Compounds incorporating thiophene and tetrahydropyridine structures have shown promise as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antimicrobial Properties : Some derivatives have demonstrated efficacy against bacterial strains through disruption of cell wall synthesis or interference with metabolic pathways.
- Neuroprotective Effects : Certain analogs have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
Study 1: Anticancer Activity
A study investigated the anticancer properties of a related compound featuring a thiophene ring. The results indicated that the compound inhibited the growth of breast cancer cells with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of thiophene derivatives. The agar diffusion method revealed that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Study 3: Neuroprotective Properties
In a neuropharmacological study involving neurodegenerative models, a related compound was shown to reduce neuronal death induced by excitotoxicity. The protective effect was attributed to its antioxidant properties and modulation of neuroinflammatory responses .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Bromine substitution | Enhances antimicrobial activity |
| Carboxamide group | Increases enzyme inhibition potential |
| Tetrahydropyridine core | Contributes to neuroprotective effects |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits promising pharmacological properties due to its unique structural features. It has been studied for its potential as an inhibitor of specific biological targets in cancer therapy. The incorporation of the thiophene ring enhances its ability to interact with biological molecules, making it a candidate for developing novel anticancer agents.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of similar compounds exhibit activity against certain cancer cell lines. For instance, compounds containing thiophene moieties have shown inhibition of cell proliferation in breast and prostate cancer models. The mechanism often involves the modulation of signaling pathways critical for tumor growth and survival .
Analgesic and Anti-inflammatory Effects
Another area of interest is the analgesic and anti-inflammatory properties of related compounds. Studies suggest that modifications to the thiophene structure can enhance anti-inflammatory activity, potentially leading to new treatments for chronic pain conditions .
Materials Science
Organic Electronics
The compound's electronic properties make it suitable for applications in organic electronics. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells. The bromothiophene group can facilitate charge transport and improve device efficiency.
Case Study: Organic Photovoltaics
Research has indicated that incorporating bromothiophene derivatives into photovoltaic cells can enhance light absorption and improve energy conversion efficiency. The structural characteristics allow for better alignment within the active layer of solar cells, leading to improved performance metrics .
Agricultural Chemistry
Pesticide Development
The compound's unique structure also positions it as a potential candidate for developing new pesticides. Thiophene derivatives have been explored for their insecticidal and fungicidal properties. The introduction of the carboxamide group may enhance bioactivity against specific pests while reducing toxicity to non-target organisms.
Case Study: Insect Resistance
Field studies have shown that thiophene-based pesticides exhibit effective control over various agricultural pests. For example, formulations containing similar compounds have been successful in managing aphid populations in crops without significant adverse effects on beneficial insects .
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Inhibition of tumor growth in cell lines |
| Analgesic and anti-inflammatory agents | Enhanced anti-inflammatory activity observed | |
| Materials Science | Organic electronics | Improved efficiency in OLEDs and solar cells |
| Agricultural Chemistry | Pesticide development | Effective pest control with reduced toxicity |
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at the 5-position of the thiophene ring enables palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling
Example :
Reaction with phenylboronic acid yields biaryl derivatives with enhanced antibacterial activity (MIC = 50–100 µM against E. coli and S. aureus) .
Hydrolysis and Amidation
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Ester hydrolysis : Treatment with aqueous KOH converts the methyl ester to a carboxylic acid, enabling further derivatization (e.g., amide formation with NH₄HCO₃) .
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Amide reduction : LiAlH₄ reduces the carboxamide to an amine, though this diminishes kinase inhibitory activity .
Bromine Replacement
| Reaction Type | Reagent | Outcome | Source |
|---|---|---|---|
| Nucleophilic substitution | NaN₃, CuI, DMF | Azide intermediates for click chemistry | |
| Ullmann coupling | CuI, phenanthroline | Aryl ethers |
Biological Activity and Target Interactions
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GSK-3β inhibition : The pyridine nitrogen and amide NH form hydrogen bonds with Val135 and Asp133 in GSK-3β, as shown in molecular docking studies (PDB ID: 4PTC) .
-
Antimicrobial activity : Biaryl derivatives (post Suzuki coupling) exhibit MIC values of 50–250 µg/mL against Gram-positive pathogens .
Stability and Degradation
-
Photodegradation : The thiophene-bromine bond is susceptible to UV-induced cleavage.
-
Hydrolytic stability : The ester group hydrolyzes slowly under physiological conditions (pH 7.4, 37°C) .
Key Challenges in Reactivity
Preparation Methods
Amide Coupling
A two-step sequence is employed:
- Synthesis of 5-bromothiophene-2-carboxylic acid :
- Activation and coupling :
- Conversion to the acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine-functionalized tetrahydrothieno[2,3-c]pyridine core in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
Optimization Note : Excess TEA (2.5 equiv) and low temperatures (0–5°C) minimize side reactions such as ester hydrolysis.
Suzuki-Miyaura Cross-Coupling
For direct aryl-amide linkage, a palladium-catalyzed coupling between 5-bromothiophene-2-boronic acid and a pre-functionalized pyridine intermediate is effective. A representative procedure from Ambeed (2020) uses tetrakis(triphenylphosphine)palladium(0) (10 mol%) in a mixture of THF and aqueous K₂CO₃ at 70°C, yielding 57% of the coupled product. Critical parameters include:
- Oxygen-free conditions : Achieved via nitrogen purging to prevent catalyst deactivation.
- Solvent system : THF/water (10:1 v/v) balances solubility and reactivity.
Esterification of the Carboxylic Acid Group
The final methyl ester is installed through Fischer esterification or carbodiimide-mediated coupling :
Fischer Esterification
The carboxylic acid intermediate is refluxed with methanol in the presence of concentrated sulfuric acid (H₂SO₄). This method, while straightforward, requires careful pH monitoring to avoid over-acidification, which can degrade the thiophene ring.
Steglich Esterification
For acid-sensitive substrates, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) facilitate ester formation at room temperature. This approach is preferred for sterically hindered systems, offering yields up to 82.5%.
Optimization Strategies and Challenges
Solvent and Temperature Effects
Protecting Group Management
The tetramethyl groups on the cyclohexane ring eliminate the need for additional protecting groups during functionalization, simplifying the synthesis.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy :
Mass Spectrometry (MS) :
- Molecular ion peaks at m/z 426.33 (calculated for C₁₈H₂₂BrN₂O₃S₂).
High-Performance Liquid Chromatography (HPLC) :
Comparative Data Table: Key Reaction Outcomes
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions of thiophene and pyridine derivatives. A multi-step approach is common:
- Step 1 : Formation of the thieno[2,3-c]pyridine core via cyclization of substituted thiophenes with pyridine precursors under reflux in aprotic solvents like DMF or DMSO.
- Step 2 : Introduction of the 5-bromothiophene-2-carboxamido group via amide coupling using carbodiimide activators (e.g., EDC/HOBt) .
- Step 3 : Esterification at the 3-position using methyl chloroformate in anhydrous conditions .
Key variables : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants significantly affect yield. For example, excess methyl chloroformate improves esterification efficiency but may require rigorous purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR are essential for confirming the thieno[2,3-c]pyridine scaffold, bromothiophene substitution, and ester/amide functional groups. -NMR peaks at δ 6.8–7.2 ppm confirm aromatic protons on the bromothiophene ring .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, particularly the bromine isotope pattern .
Q. What preliminary biological activities have been reported for structurally analogous compounds?
Similar thieno[2,3-c]pyridine derivatives exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
- Anticancer potential : IC values of 10–50 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Spliceosome modulation : Bromothiophene derivatives interfere with pre-mRNA splicing by binding to SF3B complex proteins .
Advanced Research Questions
Q. How can synthetic protocols be optimized to address low yields in the final esterification step?
- Solvent selection : Replacing DMF with THF reduces side reactions (e.g., hydrolysis) during esterification .
- Catalysis : Adding DMAP (4-dimethylaminopyridine) accelerates methyl ester formation by stabilizing the acyl intermediate .
- Workflow adjustments : Implementing flow chemistry improves mixing and heat transfer, increasing yields from 60% to 85% .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response refinement : Re-evaluate IC values using standardized assays (e.g., ATP-based viability vs. Annexin V apoptosis assays) .
- Structural analogs : Compare activity of the 5-bromo substituent with chloro or methyl variants to isolate electronic effects on target binding .
- Off-target profiling : Use kinome-wide screening to identify confounding interactions (e.g., kinase inhibition) that may explain variability .
Q. How can computational methods guide structure-activity relationship (SAR) studies?
- Docking simulations : Map the bromothiophene moiety to hydrophobic pockets in spliceosome SF3B1 (PDB: 5ZJE), predicting steric/electronic modifications for enhanced affinity .
- QSAR modeling : Correlate substituent electronegativity (e.g., Br vs. Cl) with cytotoxicity using Hammett parameters (ρ = +1.2 for anticancer activity) .
- ADMET prediction : Optimize logP (target: 2–3) and polar surface area (<140 Ų) to balance solubility and blood-brain barrier penetration .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Polymorphism : The flexible tetrahydrothieno ring leads to multiple crystal forms. Use solvent vapor diffusion with ethyl acetate/hexane to stabilize the monoclinic P2/c phase .
- Disorder mitigation : Co-crystallization with small molecules (e.g., acetic acid) reduces positional disorder in the bromothiophene group .
Q. Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent ester hydrolysis .
- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates .
- Data interpretation : Cross-reference NMR assignments with DFT-calculated chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
